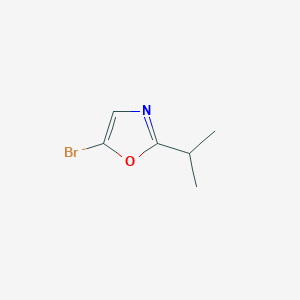

5-Bromo-2-isopropyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCPEJXMKUQTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391739-84-6 | |

| Record name | 5-bromo-2-(propan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 5 Bromo 2 Isopropyloxazole

Reactivity Profiles of the Bromine Atom at the C-5 Position

The bromine atom at the C-5 position of the oxazole (B20620) ring is a key functional handle, enabling a wide array of chemical transformations. Its reactivity is central to the synthetic utility of 5-Bromo-2-isopropyloxazole, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituent at the C-5 position of the oxazole serves as an excellent electrophilic partner in these transformations. scielo.brrsc.org

The Suzuki-Miyaura coupling facilitates the formation of C(sp²)–C(sp²) bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov For this compound, a typical Suzuki-Miyaura reaction would involve a palladium catalyst like Pd(dppf)Cl₂, a base such as potassium carbonate, and a suitable solvent system like dimethoxyethane, to couple it with a variety of aryl or heteroaryl boronic acids. researchgate.net

The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction typically employs a palladium catalyst, a base (like triethylamine), and often a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org This process involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Sonogashira coupling is a method to form a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne. researchgate.netwikipedia.org This reaction is characteristically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The use of silyl-protected acetylenes is a common strategy in the Sonogashira coupling of sensitive heterocyclic compounds like oxazoles. chemrxiv.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ or Pd₂(dba)₃/Ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | DME, 1,4-Dioxane/H₂O | 80-90 °C, inert atmosphere |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 °C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 65 °C |

Nucleophilic Aromatic Substitution Pathways and Mechanistic Studies

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with a variety of nucleophiles. For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-poor, and a good leaving group must be present. libretexts.org The oxazole ring, being a heteroaromatic system, is inherently electron-deficient, which facilitates nucleophilic attack. The presence of electron-withdrawing groups ortho or para to the leaving group further activates the substrate for SNAr. libretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. nih.gov However, recent studies have indicated that many SNAr reactions may proceed through a concerted (cSNAr) or borderline mechanism, rather than a distinct two-step process. rsc.orgnih.gov The exact mechanism can be influenced by the nature of the substrate, nucleophile, and reaction conditions. rsc.org In the context of 5-bromo-substituted heterocycles, reactions with nucleophiles like phenols have been explored, leading to the formation of new C-O bonds. nih.gov The reactivity of halogens in SNAr reactions on some heterocyclic systems can be influenced by the nucleophile's character, with hard nucleophiles reacting at one position and soft nucleophiles at another. researchgate.net

Organometallic Reactions and their Synthetic Utility (e.g., Lithiation, Grignard Formation)

The bromine atom at the C-5 position can be converted into an organometallic nucleophile through halogen-metal exchange. This transformation inverts the polarity at the C-5 carbon, turning it from an electrophilic site into a nucleophilic one.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, 2-isopropyl-5-oxazolylmagnesium bromide. byjus.comlibretexts.org These organomagnesium compounds are potent nucleophiles that react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds, providing access to secondary or tertiary alcohols and carboxylic acids, respectively. libretexts.orgreachemchemicals.com

Lithiation: Alternatively, treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can induce a halogen-metal exchange to form the 5-lithio-2-isopropyloxazole species. These organolithium reagents are highly reactive nucleophiles and are utilized in similar synthetic applications as Grignard reagents.

Reactivity of the Isopropyl Group at the C-2 Position

Side-Chain Functionalization and Derivatization Strategies

While the isopropyl group itself is relatively inert, its position adjacent to the oxazole ring allows for certain functionalization strategies, similar to those for alkyl groups on other aromatic systems. The hydrogens on the tertiary carbon of the isopropyl group could potentially be susceptible to radical abstraction, enabling reactions like free-radical halogenation under specific conditions. Such a transformation would introduce a new reactive handle on the side chain, allowing for subsequent nucleophilic substitution or elimination reactions to further derivatize the molecule. Polymer-analogous reactions are a known strategy for modifying side-chain functionalities in related poly(2-oxazoline) systems, suggesting that derivatization of the alkyl group is a feasible approach. mdpi.com

Steric and Electronic Influence of the Isopropyl Group on Ring Reactivity

The isopropyl group exerts both steric and electronic effects that modulate the reactivity of the oxazole ring and the C-5 bromine.

Steric Influence: The bulky nature of the isopropyl group can sterically hinder the approach of reagents to the adjacent positions on the oxazole ring. While the C-5 position is relatively remote, significant steric bulk at C-2 could influence the conformation of the molecule and potentially affect the rate and outcome of reactions at other sites, including the palladium-catalyzed cross-couplings at the C-5 position.

Intrinsic Reactivity of the Oxazole Ring System

Electrophilic aromatic substitution on the oxazole nucleus generally occurs at the C5 position, which is the most electron-rich. wikipedia.orgtandfonline.com However, in this compound, this position is already occupied by a bromine atom. The presence of the electron-donating isopropyl group at C2 activates the ring towards electrophilic attack, while the inductively electron-withdrawing bromine atom deactivates it.

A more synthetically useful transformation for 5-bromo-substituted oxazoles is the "halogen dance" reaction. This process involves treating the 5-bromooxazole (B1343016) with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The base initially deprotonates the most acidic proton at the C4 position. This is followed by a halogen migration, leading to the formation of a 4-bromo-5-lithiooxazole intermediate. This reactive organometallic species can then be trapped by a variety of electrophiles, resulting in the formation of a 2,4,5-trisubstituted oxazole. nih.govthieme-connect.com This methodology allows for the introduction of substituents at the C5 position, effectively bypassing the challenge of direct electrophilic substitution on the pre-brominated ring. thieme-connect.com

Table 1: Regioselectivity in Reactions of 5-Bromo-2-Alkyloxazoles

| Starting Material | Reagents | Reaction Type | Major Product | Reference(s) |

|---|

Oxazoles can function as diene components in [4+2] cycloaddition reactions, a powerful method for constructing six-membered rings. wikipedia.org The reaction involves the C4=C5 double bond and the ring oxygen atom acting as the 4π-electron system. These reactions are facilitated by electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org The 2-isopropyl group in this compound is electron-donating, thus activating the ring system for Diels-Alder reactions.

The initial cycloadduct formed is a bicyclic intermediate containing an oxygen bridge. This adduct is often unstable and readily undergoes a retro-Diels-Alder reaction or, more commonly, elimination of the oxygen bridge (as water or another small molecule) upon acid treatment or heating to yield a substituted pyridine (B92270). wikipedia.orgresearchgate.net

The reaction of this compound with various dienophiles, such as maleimides, acrylates, or acetylenes, would lead to the formation of highly substituted pyridines, where the bromine atom at the original C5 position becomes a substituent on the newly formed pyridine ring. This bromine can serve as a synthetic handle for further functionalization through cross-coupling reactions.

The scope of this reaction extends to heterodienophiles. For instance, reacting oxazoles with imines (aza-Diels-Alder) or carbonyl compounds (oxo-Diels-Alder) can produce other six-membered heterocyclic systems like dihydropyridines or dihydropyrans, respectively. wikipedia.org

Table 2: Representative Diels-Alder Reactions with Substituted Oxazoles

| Oxazole Diene | Dienophile | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 5-Ethoxy-2-methyloxazole | Dimethyl maleate | Heat | Substituted Pyridine | researchgate.net |

| 5-Alkoxyoxazoles | Various alkenes | Nd(OTf)₃, Room Temp. | Polysubstituted 3-Hydroxypyridines | rsc.org |

| 2,4-Dimethyl-5-methoxyoxazole | Methylacrylate | Heat | Substituted Pyridine | researchgate.net |

| Oxazole | Ethylene | Lewis or Brønsted acid catalysis | Pyridine (after rearrangement) | wikipedia.org |

The oxazole ring can undergo cleavage and rearrangement under various conditions, providing pathways to different molecular scaffolds.

Deprotonation and Ring-Opening: As mentioned, the C2 position of the oxazole ring is the most acidic. tandfonline.com While this compound is substituted at C2, related oxazoles with a C2-proton can be deprotonated with strong bases. The resulting C2-lithiooxazole exists in equilibrium with a ring-opened isonitrile enolate, which can be trapped by electrophiles. wikipedia.orgnih.gov

Nucleophilic Attack: Although less common than electrophilic or cycloaddition reactions, the oxazole ring can be opened by nucleophiles. This process can lead to the formation of other heterocyclic systems through ring-opening and subsequent recyclization. tandfonline.com For example, oxazolium salts are more susceptible to nucleophilic attack, which can cleave the ring to form acyclic intermediates.

Thermal and Photochemical Rearrangements: A notable thermal rearrangement is the Cornforth rearrangement . This reaction is specific to 4-acyloxazoles, where heating causes an intramolecular rearrangement to an isomeric oxazole by swapping the acyl substituent at C4 and the substituent at C5. wikipedia.orgwikipedia.org This proceeds through a nitrile ylide intermediate. chem-station.com While this compound itself would not undergo this specific rearrangement without a C4-acyl group, it is a key reaction of the oxazole scaffold.

Photochemical rearrangements are also known, particularly the conversion of isoxazoles to oxazoles. More relevant to the specific substrate, related halogenated systems like 2-bromooxazolines (the saturated analogue) have been shown to undergo thermal rearrangement to form 2-bromoisocyanates, indicating that the presence of a halogen can enable unique rearrangement pathways under thermal stress. nih.gov

Table 3: Ring-Opening and Rearrangement Reactions of Oxazole Systems

| Substrate Type | Conditions | Reaction Type | Product(s) | Reference(s) |

|---|---|---|---|---|

| 4-Acyloxazole | Heat | Cornforth Rearrangement | Isomeric 5-acyloxazole | wikipedia.orgwikipedia.org |

| Oxazole with C2-H | Strong base (e.g., n-BuLi) | Deprotonation / Ring-Opening | Isonitrile enolate | wikipedia.orgnih.gov |

| 2-Bromo-4-substituted oxazolines | Heat | Thermal Rearrangement | 2-Bromoisocyanates | nih.gov |

| Oxazole | Nucleophilic addition (e.g., with ammonia/formamide) | Ring-opening / Recyclization | Imidazoles | tandfonline.com |

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2 Isopropyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5-Bromo-2-isopropyloxazole in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment and number of unique protons and carbons in the molecule. bhu.ac.in

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in this compound: the single proton on the oxazole (B20620) ring, the methine proton of the isopropyl group, and the six equivalent methyl protons of the isopropyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom | Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|---|

| H-4 | C4 | ~7.0-7.2 | Singlet (s) | N/A | ~115-120 |

| CH (isopropyl) | C6 | ~3.1-3.3 | Heptet (hept) | ~6.9 | ~27-30 |

| 2 x CH₃ (isopropyl) | C7, C8 | ~1.3-1.4 | Doublet (d) | ~6.9 | ~20-22 |

| C=N | C2 | N/A | N/A | N/A | ~160-165 |

Note: Data are predictive and based on analysis of related structures like 2-Bromo-5-isopropyloxazole. Actual experimental values may vary. sci-hub.se

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the precise connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. For this compound, a distinct cross-peak is expected between the isopropyl methine proton (at ~3.1-3.3 ppm) and the isopropyl methyl protons (at ~1.3-1.4 ppm). This confirms the isopropyl group's integrity. The oxazole proton at C4 would show no correlations, confirming its isolation from other protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu The expected correlations are:

The C4-H signal (~7.0-7.2 ppm) with the C4 carbon (~115-120 ppm).

The isopropyl CH signal (~3.1-3.3 ppm) with the C6 carbon (~27-30 ppm).

The isopropyl CH₃ signal (~1.3-1.4 ppm) with the C7/C8 carbons (~20-22 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. columbia.edu Key expected correlations that would confirm the 5-bromo substitution pattern include:

A correlation between the isopropyl methine proton (H6) and the C2 carbon of the oxazole ring, confirming the attachment of the isopropyl group at position 2.

Correlations from the isopropyl methyl protons (H7/H8) to both the C6 and C2 carbons.

A correlation between the C4 proton (H4) and the C2, C5, and potentially the C6 carbons, definitively placing the proton at the C4 position and adjacent to the bromine-substituted C5.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation, which can provide additional structural verification.

HRMS provides a highly accurate mass measurement, which serves to confirm the elemental composition of this compound. The presence of bromine is readily identified by a characteristic isotopic pattern, where the [M]+ and [M+2]+ peaks appear with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. whitman.edu

Table 2: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass [M]⁺ (C₆H₈⁷⁹BrNO) | Calculated Monoisotopic Mass [M+2]⁺ (C₆H₈⁸¹BrNO) |

|---|

Note: Data are calculated theoretical values.

In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo predictable fragmentation. The analysis of these fragments helps to confirm the arrangement of the substituents on the oxazole core.

Key expected fragmentation pathways include:

Loss of an isopropyl group: Cleavage of the bond between the oxazole ring and the isopropyl group would result in a fragment ion corresponding to [M - C₃H₇]⁺.

Loss of a methyl group: Fragmentation of the isopropyl substituent can lead to the loss of a methyl radical (•CH₃), producing a significant [M - 15]⁺ peak.

Cleavage of the oxazole ring: The heterocyclic ring can undergo complex cleavage, leading to various smaller charged fragments.

Loss of Bromine: A peak corresponding to [M - Br]⁺ may also be observed.

The presence of the bromine atom throughout many of these fragments would be indicated by the persistence of the characteristic 1:1 isotopic doublet pattern. whitman.eduresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Alkyl Group | C-H | 2970 - 2850 | Symmetric/Asymmetric Stretching |

| Oxazole Ring | C=N | 1650 - 1590 | Stretching |

| Oxazole Ring | C=C | 1580 - 1500 | Stretching |

| Oxazole Ring | C-O-C | 1250 - 1020 | Asymmetric Stretching |

The spectrum would be characterized by strong C-H stretching bands from the isopropyl group just below 3000 cm⁻¹. The fingerprint region below 1600 cm⁻¹ would contain characteristic absorptions for the C=N and C=C double bonds of the oxazole ring, as well as the C-O-C ether-like stretch. The C-Br stretch typically appears in the lower frequency region of the spectrum. rsc.org

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the precise coordinates of each atom can be determined.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a large number of diffraction spots are collected. The intensities and positions of these spots are used to calculate an electron density map of the unit cell, the basic repeating unit of the crystal lattice. From this map, a model of the molecule can be built, revealing crucial structural information such as:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) are precisely measured.

Atomic Coordinates: The x, y, and z coordinates of each atom in the unit cell are determined.

Bond Lengths, Bond Angles, and Torsional Angles: These geometric parameters provide a detailed picture of the molecular conformation.

For a molecule like this compound, X-ray crystallography would definitively confirm the connectivity of the atoms, the planarity of the oxazole ring, the orientation of the isopropyl and bromo substituents, and any intermolecular interactions, such as halogen bonding, that might occur in the solid state.

As of the latest literature review, a single-crystal X-ray structure for this compound has not been reported. The successful growth of a suitable single crystal would be a critical first step to enable this definitive structural analysis.

Elemental Analysis for Compositional Verification (e.g., CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This method provides an empirical formula for the substance, which can be compared with the theoretical composition calculated from its proposed molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the sample is combusted at a very high temperature in a stream of oxygen. The combustion products, which include carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then passed through a series of columns that separate them. Detectors measure the amount of each gas, and from these measurements, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

For this compound, with a molecular formula of C₆H₈BrNO, the theoretical elemental composition can be calculated. A study on the synthesis of the isomeric compound, 2-Bromo-5-isopropyloxazole, reported the calculated elemental analysis values which are consistent with this formula. sci-hub.se

Below is a table comparing the theoretical elemental composition of C₆H₈BrNO with the calculated values reported for its isomer.

Table 1: Elemental Analysis Data for C₆H₈BrNO

| Element | Theoretical % | Calculated % sci-hub.se |

| Carbon (C) | 37.92 | 37.92 |

| Hydrogen (H) | 4.24 | 4.24 |

| Nitrogen (N) | 7.37 | 7.37 |

| Bromine (Br) | 42.05 | 42.05 |

| Oxygen (O) | 8.42 | - |

| Note: Oxygen is typically not directly measured and is calculated by difference. |

The close agreement between the theoretical and found values in an actual experimental setting would provide strong evidence for the correct elemental composition and high purity of the synthesized compound.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Isopropyloxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactive nature of 5-Bromo-2-isopropyloxazole. These calculations provide a detailed picture of the molecule's electron distribution and energy levels.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O1 | 1.35 Å |

| C5-C4 | 1.38 Å | |

| C5-Br | 1.88 Å | |

| C2-N3 | 1.30 Å | |

| C4-N3 | 1.40 Å | |

| Bond Angle | O1-C2-N3 | 115° |

| C2-N3-C4 | 105° | |

| N3-C4-C5 | 110° | |

| C4-C5-O1 | 105° | |

| C5-O1-C2 | 105° |

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on general values for similar compounds, as specific computational results for this compound are not publicly available.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the oxazole (B20620) ring and the bromine atom, while the LUMO is likely distributed over the π-antibonding orbitals of the ring. Electronic transitions, such as the promotion of an electron from the HOMO to the LUMO, can be predicted and are often associated with the molecule's UV-visible absorption spectrum. nih.gov

Table 2: Predicted Frontier Orbital Energies and Properties of this compound

| Parameter | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Ionization Potential (I ≈ -E_HOMO) | 6.8 eV |

| Electron Affinity (A ≈ -E_LUMO) | 1.2 eV |

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on general values for similar compounds, as specific computational results for this compound are not publicly available.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. rsc.orgrsc.org The MESP map displays regions of negative potential (electron-rich, typically colored red or yellow) and positive potential (electron-poor, typically colored blue). For this compound, the most negative potential is anticipated around the nitrogen and oxygen atoms of the oxazole ring, making them likely sites for electrophilic attack. The region around the hydrogen atoms of the isopropyl group and, to a lesser extent, the bromine atom (due to the σ-hole phenomenon) would exhibit positive potential, indicating susceptibility to nucleophilic attack. rsc.org

Fukui functions provide a more quantitative prediction of the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. acs.orgkomorowski.edu.plnih.govresearchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest at the C2 and C5 positions of the oxazole ring, indicating these are the most probable sites for an incoming nucleophile. Conversely, the Fukui function for electrophilic attack (f-) would be concentrated on the nitrogen and oxygen atoms.

Molecular Modeling and Simulation Approaches for Conformational and Mechanistic Insights

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, providing insights into its conformational flexibility and reaction mechanisms.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the potential reaction pathways of this compound. These studies can predict the likelihood of various reactions, such as nucleophilic and electrophilic substitutions, by calculating the activation energies and identifying the transition state structures.

For instance, the oxazole ring is generally susceptible to both electrophilic and nucleophilic attack, and the positions of the substituents play a key role in directing these reactions. In this compound, the bromine at the C5 position and the isopropyl group at the C2 position influence the electron density distribution across the ring, thereby affecting its reactivity.

Theoretical calculations can model the reaction of this compound with various reagents. For example, in a hypothetical nucleophilic substitution reaction where a nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine, computational analysis can map out the entire energy profile of the reaction. This includes the initial state (reactants), the transition state, and the final state (products).

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. By analyzing the geometry and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism. For example, DFT calculations can be employed to determine the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) for a given reaction pathway. nih.gov

Table 1: Illustrative Transition State Analysis for a Hypothetical Nucleophilic Substitution on this compound

| Reaction Coordinate | Parameter | Calculated Value (kcal/mol) |

| Reactants | Relative Energy | 0.0 |

| Transition State | Activation Energy (Ea) | +25.3 |

| Gibbs Free Energy of Activation (ΔG‡) | +28.1 | |

| Products | Relative Energy | -5.7 |

This table presents hypothetical data for illustrative purposes and is based on typical values found in computational studies of similar heterocyclic systems.

The data in the table would be generated through sophisticated computational software that solves the Schrödinger equation for the molecular system. The choice of the computational method (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.govresearchgate.net Frequency calculations are also performed to confirm that the optimized geometry of the transition state corresponds to a true saddle point on the potential energy surface, characterized by a single imaginary frequency. semanticscholar.org

Theoretical Studies of Halogen Bonding Interactions in Oxazole Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. mdpi.comacs.org In this compound, the bromine atom can participate in halogen bonding, which can significantly influence the compound's physical properties and its interactions with other molecules, including biological macromolecules. whiterose.ac.uk

Theoretical studies are essential for characterizing these interactions. Computational methods can predict the geometry and strength of halogen bonds. The strength of the halogen bond depends on the nature of the halogen atom (iodine > bromine > chlorine > fluorine) and the electron-withdrawing character of the group to which it is attached. mdpi.com

In the case of this compound, the bromine atom attached to the electron-rich oxazole ring can form halogen bonds with various Lewis bases, such as the nitrogen or oxygen atoms of other molecules. nih.gov Computational models can calculate key parameters of these interactions, such as the bond distance between the bromine and the Lewis base, the bond angle, and the interaction energy. researchgate.net

Table 2: Illustrative Parameters for a Halogen Bond between this compound and a Lewis Base (Pyridine)

| Parameter | Description | Calculated Value |

| d(Br···N) | Halogen bond distance | 2.95 Å |

| ∠(C-Br···N) | Halogen bond angle | 175° |

| E_int | Interaction Energy | -4.5 kcal/mol |

This table presents hypothetical data for illustrative purposes and is based on typical values found in computational studies of halogen bonding in bromo-heterocycles. nih.govresearchgate.net

The nearly linear angle of the C-Br···N interaction is a characteristic feature of halogen bonds. acs.org The interaction energy provides a quantitative measure of the strength of the bond. These theoretical insights are invaluable for designing new materials and understanding the role of halogen bonding in biological systems. For instance, understanding these interactions can aid in the design of novel drug candidates where halogen bonding plays a key role in ligand-receptor binding. acs.org

Applications in Organic Synthesis and Materials Science Research

5-Bromo-2-isopropyloxazole as a Versatile Synthetic Building Block

The reactivity of the carbon-bromine bond, coupled with the inherent chemical nature of the oxazole (B20620) ring, allows this compound to serve as a versatile building block in synthetic chemistry. It provides a scaffold for the introduction of molecular diversity through various chemical transformations.

Precursor for Complex Heterocyclic Scaffolds and Natural Product Analogs

The oxazole moiety is a key structural component in numerous biologically active natural products. The functional handles on this compound, specifically the bromo group, allow for its use in the synthesis of complex heterocyclic systems and analogs of natural products. For instance, the synthesis of spirooxindole-1-pyrrolines has been achieved through the cyclization of 5-alkoxy-2-aryloxazoles with alkylidene oxindoles, a reaction that forges a quaternary spirocenter with high stereocontrol. acs.org While not directly involving this compound, this demonstrates the utility of substituted oxazoles in creating complex, biologically relevant scaffolds.

The bromo substituent at the 5-position is particularly amenable to a variety of metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This capability allows for the elaboration of the oxazole core into more intricate structures, which can be precursors to analogs of natural products or novel bioactive compounds. The synthesis of the antibiotic A23187 (calcimycin), for example, involved the preparation of a benzoxazole (B165842) fragment, highlighting the importance of oxazole-containing building blocks in the synthesis of complex molecules. epdf.pub

Utility in Divergent Synthetic Strategies for Functionalized Derivatives

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. This compound is an ideal starting point for such strategies. The bromo group can be transformed into a variety of other functional groups, or it can serve as a point of attachment for different molecular fragments through coupling reactions. This allows for the systematic modification of the oxazole structure, leading to a diverse set of derivatives with potentially different biological or material properties.

The development of pluripotent synthetic starting points is crucial for advancing the synthesis of new complex natural products and related small-molecule libraries. mdpi.com A bromo-substituted indole (B1671886) was utilized in the synthesis of spiro-bisindoles, where the bromo group was poised for further modifications via cross-coupling reactions, showcasing how a halogenated heterocycle can be a key component in a divergent synthetic approach. d-nb.info Similarly, this compound can be envisioned as a branching point intermediate, where the bromine atom allows for the introduction of various substituents, leading to a wide array of functionalized oxazole derivatives.

Role in the Design and Synthesis of Catalytic Ligands

Chiral ligands are essential components in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The development of novel chiral ligands is a continuous effort to improve the efficiency and selectivity of catalytic reactions. dicp.ac.cnelsevierpure.com Oxazole-containing ligands have emerged as a promising class of N,N-ligands for asymmetric catalysis.

While direct examples of this compound being used in catalytic ligand synthesis are not prevalent, the synthesis of related chiral oxazole-pyridine ligands demonstrates the potential of this structural motif. dicp.ac.cn For example, [2.2]paracyclophane-based planar-chiral oxazole-pyridine N,N-ligands have been successfully designed and synthesized, showing excellent performance in palladium-catalyzed asymmetric reactions. dicp.ac.cn The synthesis of such ligands often involves the coupling of a bromo-substituted heterocycle with another nitrogen-containing ring system. The bromo group on this compound makes it a suitable candidate for similar synthetic strategies, allowing for its incorporation into novel ligand architectures. The strategic introduction of ionic liquid functionalities onto ligand backbones, often starting from bromo-substituted precursors, has also been shown to be an effective strategy for catalyst recovery and reuse. mdpi.com

Exploration of Oxazole Derivatives in Functional Materials Research

The oxazole ring is not only a valuable component in medicinal chemistry but also a promising building block for advanced functional materials. The electronic properties and rigid structure of the oxazole core can be harnessed to create materials with interesting optical and electronic characteristics.

Optoelectronic Properties and Development of Luminescent Materials

Oxazole derivatives have been investigated for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). ontosight.ainih.govsci-hub.se The photoluminescent properties of these compounds are of particular interest. ontosight.airesearchgate.net The oxazole core, when appropriately substituted, can lead to materials with high fluorescence quantum yields and tunable emission wavelengths. nih.gov

Research on various oxazole-based compounds has shown that their photoluminescence efficiencies can be high, and their emission can be tuned across the visible spectrum. researchgate.netnih.gov For example, a series of 2-R-6-(aryloxazol-/imidazol-2-yl)pyridine derivatives were synthesized and characterized, with the oxazole derivatives displaying higher photoluminescence efficiencies than their imidazole (B134444) counterparts. researchgate.net The phenyl group in some oxazole derivatives enhances π-conjugation, which can improve fluorescence properties. researchgate.net The synthesis of these materials often involves cross-coupling reactions, where a bromo-substituted precursor could be utilized. sci-hub.se This highlights the potential of using this compound to create novel luminescent materials where the bromo group is replaced by a chromophoric or electron-donating/withdrawing group to fine-tune the optoelectronic properties.

| Oxazole Derivative Type | Key Optoelectronic Property | Potential Application |

| 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole | Photoluminescence | OLEDs ontosight.ai |

| 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives | High quantum yields in non-polar solvents | Luminescent materials researchgate.net |

| Indene-oxadiazole derivatives | Intense blue to green-blue fluorescence | OLEDs nih.gov |

| 2,5-Diaryl-1,3,4-oxadiazoles | Good electron-transporters | Electroluminescent devices sci-hub.se |

| Benzoxazole-boron complexes | Tunable emissions, high quantum yields | OLEDs, Lasers, Sensors nih.gov |

Incorporation into Polymers and Advanced Material Architectures

The synthesis of oxadiazole/carbazole Suzuki coupled copolymers has been reported, resulting in materials with good thermal stability and blue fluorescence. sci-hub.se This demonstrates that bromo-substituted heterocyclic monomers can be effectively used to create functional polymers. By analogy, this compound could be copolymerized with other monomers to create novel polymers with tailored properties. The isopropyl group would likely enhance the solubility of the resulting polymer, which is often a desirable characteristic for processing and device fabrication. The development of such oxazole-containing polymers could lead to new advanced materials for a variety of applications, from high-performance plastics to active layers in electronic devices. ontosight.ai

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Isopropyloxazole

Development of Novel and Sustainable Synthetic Routes (e.g., Biocatalysis, Continuous Flow)

The pursuit of greener and more efficient chemical manufacturing necessitates moving beyond traditional batch syntheses. For 5-Bromo-2-isopropyloxazole, future research should prioritize the development of sustainable synthetic methodologies.

Biocatalysis: The application of enzymes in the synthesis of heterocyclic compounds is a burgeoning field, yet it remains an entirely unexplored avenue for this compound. Future work could involve screening enzyme libraries (e.g., hydrolases, oxidoreductases) for their ability to catalyze key steps in the oxazole (B20620) ring formation or for the regioselective functionalization of the core structure. A biocatalytic approach could offer high selectivity under mild reaction conditions, reducing waste and avoiding the use of hazardous reagents.

Continuous Flow Synthesis: Transitioning the synthesis of this compound from batch to continuous flow processes offers significant advantages in safety, scalability, and efficiency. purdue.edursc.org Flow chemistry provides superior control over reaction parameters such as temperature and pressure, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. researchgate.net The development of a continuous flow route could enable safer and more efficient production, as demonstrated for other complex heterocyclic active pharmaceutical ingredients (APIs). purdue.edunih.gov For instance, multi-step sequences, which may be required for the oxazole synthesis, have been successfully telescoped into continuous flow systems, minimizing manual handling and purification steps. purdue.edunih.gov This methodology is not only scalable but also aligns with the principles of green chemistry by potentially reducing solvent usage and energy consumption. researchgate.net

Exploration of Underutilized Reactivity Pathways and Stereoselective Transformations

The chemical reactivity of this compound is largely centered around the utility of its C-Br bond. However, the full synthetic potential of the oxazole core has not been exhausted.

Underutilized Reactivity: The oxazole ring itself can participate in various transformations. While generally deactivated towards electrophilic attack, oxazoles can act as dienes in Diels-Alder reactions, a pathway that could lead to the synthesis of complex pyridines. thieme-connect.de The influence of the 2-isopropyl and 5-bromo substituents on this reactivity is a key area for future study. Furthermore, the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which could be systematically explored to generate extensive libraries of novel derivatives.

Stereoselective Transformations: A significant area for future development is the introduction of chirality. While this compound is achiral, it can be a substrate in stereoselective reactions. For example, formal [3+2] cycloaddition reactions have been developed for other 5-alkoxyoxazoles to produce complex, stereochemically rich spirocyclic pyrrolines in a highly stereoselective manner, often catalyzed by Lewis acids like titanium(IV) chloride. acs.orgnih.gov Investigating whether this compound can be induced to participate in similar enantioselective cycloadditions would be a novel pursuit. Additionally, asymmetric metal-catalyzed cross-coupling reactions at the C5-position could be explored to introduce chiral substituents.

Advanced Computational Predictions for Rational Design of Derivatives

Modern drug discovery and materials science are increasingly driven by computational methods. Applying these tools to this compound could accelerate the design and discovery of new molecules with desired properties.

Future research should employ advanced computational techniques, such as Density Functional Theory (DFT), to predict the electronic properties, reactivity, and potential biological activities of virtual libraries of its derivatives. scielo.org.mx This rational, in-silico approach allows for the pre-selection of the most promising candidates for synthesis, saving significant time and resources. acs.org Computational analysis can elucidate structure-activity relationships and guide the optimization of properties by predicting how different substituents on the oxazole core will affect its interaction with biological targets or its material characteristics. researchgate.net Techniques like Hirshfeld surface analysis can also be used to predict and understand intermolecular interactions that govern crystal packing. scielo.org.mxrsc.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

Building upon the development of continuous flow routes (Section 7.1), the integration of these systems with automated technologies represents the next frontier for the scalable production of this compound and its derivatives.

Automated flow chemistry platforms can perform multi-step syntheses, in-line purification, and real-time analysis, drastically accelerating research and development. syrris.combeilstein-journals.org Such systems enable high-throughput experimentation to rapidly screen reaction conditions and build libraries of derivatives for biological or material screening. syrris.com The inherent scalability of flow reactors means that a synthetic route developed on the laboratory scale can be more directly translated to pilot and production scales without extensive re-optimization, a common bottleneck in traditional batch processing. researchgate.netnih.gov This approach would be invaluable for exploring the chemical space around this compound in an efficient, reproducible, and cost-effective manner.

Investigations into Non-Covalent Interactions and Supramolecular Assembly

The study of non-covalent interactions is fundamental to crystal engineering and the design of advanced materials. The structural features of this compound make it an interesting candidate for studies in supramolecular chemistry.

The bromine atom at the C5-position is a potential halogen bond donor, an interaction that is increasingly used for the rational design of molecular assemblies. rsc.orgnih.gov The aromatic oxazole ring can participate in π-π stacking and C-H···π interactions. mdpi.com Future research should focus on systematically investigating these non-covalent interactions through the co-crystallization of this compound with various halogen bond acceptors or other aromatic systems. The resulting supramolecular architectures could exhibit novel solid-state properties. Detailed analysis of the crystal packing using techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis would provide deep insight into the governing intermolecular forces, paving the way for the design of new co-crystals and molecular materials. rsc.orgmdpi.com

Future Research Summary

| Section | Research Direction | Key Techniques & Concepts |

| 7.1 | Sustainable Synthesis | Biocatalysis (Enzyme Screening), Continuous Flow Chemistry |

| 7.2 | Novel Reactivity | Diels-Alder Reactions, Asymmetric Cross-Coupling, Stereoselective Cycloadditions |

| 7.3 | Computational Design | Density Functional Theory (DFT), In-Silico Screening, Structure-Activity Relationships (SAR) |

| 7.4 | Scalable Production | Automated Synthesis, High-Throughput Experimentation, Integrated Flow Systems |

| 7.5 | Supramolecular Assembly | Halogen Bonding, π-π Stacking, Co-crystallization, Hirshfeld Surface Analysis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-isopropyloxazole, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclization of brominated precursors with isopropyl groups under basic conditions. For example, analogous bromo-oxazole syntheses involve condensation of α-bromo ketones with isocyanides or via [2+3] cycloaddition reactions. Reaction yields are improved by optimizing solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks: the isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH), and oxazole ring protons (δ ~6.5–8.0 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons.

- IR : Confirm C-Br stretches at ~550–650 cm⁻¹ and oxazole ring vibrations (C=N at ~1600 cm⁻¹).

- MS : The molecular ion peak (M+) should match the molecular weight (e.g., 214.07 g/mol for C7H10BrNO). Fragmentation patterns should include loss of Br (M−79) and isopropyl groups .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Brominated compounds may release toxic fumes upon decomposition. Avoid contact with reducing agents, as bromine may react exothermically. Store under inert atmosphere (N2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of the oxazole ring in cross-coupling reactions?

- Methodological Answer : Bromine activates the oxazole ring toward Suzuki-Miyaura couplings by increasing electrophilicity at the C5 position. Use Pd(PPh3)4 as a catalyst with arylboronic acids in THF/H2O (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc). The isopropyl group sterically hinders para-substitution, directing coupling to the brominated site .

Q. What computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. These predict nucleophilic/electrophilic sites and binding affinities. Compare results with experimental UV-Vis spectra (λmax ~270–300 nm) to validate computational models .

Q. How can crystallization conditions be optimized to obtain single-crystal X-ray diffraction data for structural validation?

- Methodological Answer : Use slow vapor diffusion with dichloromethane/hexane (1:5) at 4°C. Crystallization is sensitive to solvent polarity and cooling rates. Single crystals suitable for XRD typically form within 48–72 hours. Resolve disorder in the isopropyl group using SHELX refinement .

Q. What strategies resolve contradictions in reported biological activity data for brominated oxazole derivatives?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time).

- Purity Verification : Re-analyze compounds via HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.